Product packaging for 4-Tyr-bombesin(Cat. No.:CAS No. 67338-70-9)

4-Tyr-bombesin

Número de catálogo: B1591340
Número CAS: 67338-70-9
Peso molecular: 1669.9 g/mol
Clave InChI: INDKYGYVKJQGBR-MMJACTKGSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

4-Tyr-Bombesin, often used in its radioiodinated form [¹²⁵I-Tyr⁴]-bombesin, is a potent neurohormone polypeptide and a high-affinity endogenous agonist for bombesin receptors (BB1, BB2, and BB3) . This analog is characterized by a tyrosine substitution at position four, a modification that facilitates radiolabeling for sensitive receptor detection and binding studies . In research, this compound is a cornerstone tool for investigating the physiological roles and distribution of bombesin receptors. It binds to G-protein coupled bombesin receptors, initiating a signal cascade that involves activation of phospholipase C, generation of inositol phosphates, mobilization of intracellular calcium, and activation of protein kinase C . Its binding affinity profile shows high affinity for both the GRP-preferring receptor (BB2) and the neuromedin B-preferring receptor (BB1), making it a versatile ligand for studying these subtypes . The primary research value of this compound lies in its application to study receptor expression in various cancers and physiological systems. It is extensively used in autoradiography and competitive binding assays to localize and characterize bombesin receptors, which are overexpressed in a range of human tumors including those of the prostate, breast, and pancreas . Furthermore, it serves as a key reagent for exploring the role of bombesin-like peptides in regulating satiety, thermoregulation, and circadian rhythms within the central nervous system . Studies utilizing this compound have been fundamental in elucidating bombesin's function in smooth muscle contraction in tissues like the lower esophageal sphincter , and in understanding its effects on memory formation and fear conditioning in the brain .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C74H108N24O19S B1591340 4-Tyr-bombesin CAS No. 67338-70-9

Propiedades

IUPAC Name

(2R)-N-[(2S)-1-[[(2S)-1-[[2-[[(2S)-4-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]-2-[(5-oxopyrrolidine-2-carbonyl)amino]pentanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C74H108N24O19S/c1-7-37(4)61(73(117)91-45(62(78)106)24-26-118-6)98-71(115)52(29-41-32-81-35-86-41)89-59(105)34-85-72(116)60(36(2)3)97-63(107)38(5)87-69(113)51(28-40-31-83-44-12-9-8-11-43(40)44)96-68(112)49(19-22-55(76)101)94-70(114)53(30-56(77)102)90-58(104)33-84-64(108)50(27-39-14-16-42(99)17-15-39)95-65(109)46(13-10-25-82-74(79)80)92-67(111)48(18-21-54(75)100)93-66(110)47-20-23-57(103)88-47/h8-9,11-12,14-17,31-32,35-38,45-53,60-61,83,99H,7,10,13,18-30,33-34H2,1-6H3,(H2,75,100)(H2,76,101)(H2,77,102)(H2,78,106)(H,81,86)(H,84,108)(H,85,116)(H,87,113)(H,88,103)(H,89,105)(H,90,104)(H,91,117)(H,92,111)(H,93,110)(H,94,114)(H,95,109)(H,96,112)(H,97,107)(H,98,115)(H4,79,80,82)/t37?,38?,45-,46-,47?,48+,49-,50-,51-,52-,53-,60-,61-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INDKYGYVKJQGBR-MMJACTKGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC1=CN=CN1)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)N)NC(=O)CNC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C5CCC(=O)N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@H](CC1=CN=CN1)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)C(C)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)CNC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@@H](CCC(=O)N)NC(=O)C5CCC(=O)N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C74H108N24O19S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1669.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67338-70-9
Record name Bombesin, tyr(4)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067338709
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular and Receptor Biology of 4 Tyr Bombesin and Its Analogs

Bombesin (B8815690) Receptor Subtype Characterization

The bombesin (BN) family of peptides, including the synthetic analog [Tyr4]-bombesin, exert their effects by interacting with a specific family of G protein-coupled receptors (GPCRs). This family in mammals includes three main subtypes: the gastrin-releasing peptide receptor (GRPR or BB2), the neuromedin B receptor (NMBR or BB1), and the orphan receptor, bombesin receptor subtype 3 (BRS-3 or BB3). frontiersin.orgehu.eusresearchgate.net The characterization of how [Tyr4]-bombesin and its analogs interact with these receptor subtypes is crucial for understanding their biological functions and for the development of targeted therapeutic and diagnostic agents.

Gastrin-Releasing Peptide Receptor (GRPR/BB2) Interaction Dynamics

[Tyr4]-bombesin is a well-established ligand for the gastrin-releasing peptide receptor (GRPR), often used in its radiolabeled form, [125I-Tyr4]bombesin, to study GRPR expression and function. snmjournals.orgmedchemexpress.com The interaction of [Tyr4]-bombesin with GRPR is characterized by high affinity. researchgate.net This high-affinity binding is a hallmark of the GRPR-preferring subtype. nih.gov

Binding of [Tyr4]-bombesin to GRPR initiates a cascade of intracellular events. Like other bombesin-related peptides, it stimulates phospholipase C, leading to an increase in inositol (B14025) phosphates and a subsequent rise in intracellular calcium. nih.govaacrjournals.org This signaling pathway is a key component of the cellular response to GRPR activation. Furthermore, the interaction is subject to regulation by guanine (B1146940) nucleotides, which decrease the apparent affinity of the receptors without altering the total number of receptors, a characteristic feature of GPCRs. nih.gov

Upon binding, the [Tyr4]-bombesin-GRPR complex can be internalized by the cell. portlandpress.comnih.gov This process of internalization is temperature-dependent and results in the ligand becoming resistant to dissociation by acidic conditions. nih.gov Studies using HEK-GRPR cells have shown that the functionality of the expressed GRPR can be validated through internalization assays. snmjournals.org

The specificity of the [Tyr4]-bombesin interaction with GRPR is demonstrated in competition binding assays. The binding of radiolabeled [Tyr4]-bombesin is effectively displaced by bombesin and gastrin-releasing peptide (GRP) with high potency, while neuromedin B (NMB) shows lower affinity. aacrjournals.orgresearchgate.netpnas.org This rank order of potency (GRP = bombesin > NMB) is a defining characteristic of the GRPR subtype. aacrjournals.orgpnas.org

Neuromedin B Receptor (NMBR/BB1) and Bombesin Receptor Subtype 3 (BRS3/BB3) Interactions

While [Tyr4]-bombesin is a high-affinity ligand for GRPR, its interaction with the other bombesin receptor subtypes, NMBR and BRS-3, is significantly weaker. The NMBR, also known as BB1, preferentially binds neuromedin B (NMB). frontiersin.org In studies on human colon cancer cell lines, [Tyr4]bombesin displayed a much lower affinity for NMBR compared to GRPR. nih.gov Similarly, in displacement experiments on pancreatic tissue, neuromedin B showed lower affinity in displacing [125I-Tyr4]-bombesin, confirming the selectivity of this radioligand for GRPR. researchgate.net However, in some systems like rat brain microvascular endothelial cells, [125I-Tyr4]bombesin has been used to characterize a neuromedin-B-preferring receptor, where bombesin and neuromedin B had similar potencies in displacing the radioligand. nih.gov

BRS-3, or BB3, is considered an orphan receptor as it does not bind with high affinity to any of the naturally occurring bombesin peptides, including bombesin itself. researchgate.netresearchgate.netnih.gov Consequently, [Tyr4]-bombesin and its radiolabeled form are not suitable ligands for studying BRS-3. nih.gov The development of specific ligands for BRS-3 has been a focus of research to understand its physiological roles. researchgate.netnih.gov A universal bombesin receptor ligand, 125I-[D-Tyr6,βAla11,Phe13,Nle14]bombesin-(6-14), has been developed that binds with high affinity to all bombesin receptor subtypes, including BRS-3, and is used to investigate its distribution and pharmacology. nih.govscispace.com

Identification and Functional Characterization of Receptor Subtypes in Research Models

The identification and functional characterization of bombesin receptor subtypes in various research models are fundamental to understanding their role in health and disease. [Tyr4]-bombesin, particularly in its iodinated form ([125I-Tyr4]bombesin), has been instrumental in these studies.

Cell Lines: Numerous cancer cell lines have been shown to express bombesin receptors, making them valuable in vitro models.

Prostate Cancer: The PC-3 human prostate cancer cell line is widely used and is known to predominantly express GRPR. snmjournals.orgiiarjournals.orgpreprints.org These cells have been used to determine the binding properties of various bombesin analogs. snmjournals.orgiiarjournals.orgpreprints.orgacs.orgresearchgate.net Another prostate cancer cell line, LNCaP, has also been shown to express GRPR. snmjournals.org

Breast Cancer: T-47D human breast cancer cells express GRPR and have been used in competitive binding assays with [125I-Tyr4]-bombesin. researchgate.net

Glioblastoma: Human glioblastoma cell lines such as U138-MG, U-87, and U-373 express high levels of GRPR. frontiersin.org In contrast, some studies on rat glioblastoma C-6 cells have identified NMBR. frontiersin.org

Gastric Cancer: The human gastric cancer cell line St42 was found to have specific binding sites for [125I-Tyr4]-bombesin, identified as the GRP-preferring subtype. nih.gov

Duodenal Cancer: The HuTu-80 human duodenal cancer cell line expresses a single class of high-affinity bombesin receptors. aacrjournals.org

Colon Cancer: Several human colon cancer cell lines have been found to express receptors for bombesin and GRP. nih.gov

Fibroblasts: Swiss 3T3 cells and a clone of NIH-3T3 cells possess a high number of bombesin receptors. portlandpress.comnih.gov

Pancreatic Islet Cells: The HIT-T15 hamster pancreatic islet cell line expresses bombesin receptors that mediate insulin (B600854) secretion. nih.gov

Tissues: In addition to cell lines, [125I-Tyr4]bombesin has been used to characterize bombesin receptors in various tissues.

Pancreas: The pancreas is a known GRPR-rich tissue. snmjournals.orgsnmjournals.org Autoradiography on cryostat sections of pancreatic tissue is a common method for studying bombesin receptor binding. snmjournals.orgresearchgate.net

Brain: Autoradiographic studies using [125I-Tyr4]bombesin have revealed a discrete distribution of binding sites in the rat brain. researchgate.net

Tumor Xenografts: Murine xenograft models using cell lines like PC-3 and LNCaP are used to study GRPR expression and the targeting of bombesin-based radiotracers in vivo. snmjournals.org

The functional characterization in these models often involves assessing downstream signaling pathways, such as calcium mobilization, in response to bombesin receptor activation. snmjournals.orgnih.govaacrjournals.org

Ligand-Receptor Binding Kinetics and Affinity

The interaction between a ligand and its receptor is quantified by its binding kinetics and affinity. For [Tyr4]-bombesin and its analogs, these parameters are critical for evaluating their potency and specificity for the different bombesin receptor subtypes.

Quantitative In Vitro Radioligand Binding Assays using [125I-Tyr4]Bombesin

Quantitative in vitro radioligand binding assays are the gold standard for characterizing receptor-ligand interactions. revvity.com [125I-Tyr4]bombesin is a widely used radioligand for studying bombesin receptors, particularly the GRPR subtype, due to its high affinity and specific binding. snmjournals.orgacs.orgnih.gov

These assays typically involve incubating cells or membrane preparations with [125I-Tyr4]bombesin and measuring the amount of bound radioactivity. iiarjournals.orgresearchgate.net The binding is saturable, reversible, and time- and temperature-dependent. nih.govnih.govnih.govpnas.org

Competition Binding Assays: A common application is the competition binding assay, where the ability of unlabeled compounds (competitors) to displace the binding of [125I-Tyr4]bombesin is measured. iiarjournals.orgpreprints.orgacs.orgnih.gov This allows for the determination of the inhibitory concentration 50% (IC50) or the inhibition constant (Ki) of the competing ligand, providing a measure of its binding affinity. preprints.orgacs.org These assays have been performed on various cell lines, including PC-3, iiarjournals.orgpreprints.orgacs.orgresearchgate.net T-47D, researchgate.net and HEK-GRPR cells. snmjournals.org

Saturation Binding Assays: In saturation binding assays, increasing concentrations of [125I-Tyr4]bombesin are incubated with the receptor preparation to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax). aacrjournals.orgportlandpress.comnih.govsnmjournals.orgnih.gov

The specificity of the binding is confirmed by demonstrating that it can be displaced by known bombesin receptor agonists and antagonists but not by unrelated peptides. aacrjournals.orgportlandpress.comnih.gov

Determination of Dissociation Constants (Kd) and Receptor Densities (Bmax) in Cell Lines and Tissues

The dissociation constant (Kd) is a measure of the affinity of a ligand for its receptor; a lower Kd value indicates a higher affinity. The receptor density (Bmax) represents the total number of receptors in a given sample. These parameters are typically determined from saturation binding experiments and analyzed using Scatchard plots or nonlinear regression analysis. aacrjournals.orgportlandpress.comresearchgate.net

The Kd and Bmax values for [125I-Tyr4]bombesin have been determined in a variety of cell lines and tissues, providing valuable insights into the expression and properties of bombesin receptors in different biological contexts.

Data from Cell Lines:

Cell LineReceptor SubtypeKdBmaxReference(s)
HuTu-80 (human duodenal cancer)GRPR80 ± 20 pM5900 ± 1960 sites/cell aacrjournals.org
PC-3 (human prostate cancer)GRPR2.24 nM5.41 fmoles/10⁵ cells snmjournals.org
PC-3 (human prostate cancer)GRPR3.62 nM7.2 fmoles/10⁵ cells snmjournals.org
PC-3 (human prostate cancer)GRPR14.8 ± 0.4 nM2.7 ± 0.1 x10⁶ receptors/cell dtic.mil
Swiss 3T3 (murine fibroblasts)GRPR2.1 nM~240,000 receptors/cell portlandpress.com
HIT-T15 (hamster pancreatic islet)Bombesin Receptor0.9 ± 0.11 nM~85,000 sites/cell nih.gov
GH4C1/HIT (pituitary/pancreatic)Bombesin Receptor24.4 ± 7.0 pM176 ± 15 fmol/mg protein nih.gov
Rat brain microvascular endothelial cellsNMBR-preferring10 nM0.9 pmol/mg protein nih.gov

Data from Tissues:

TissueReceptor SubtypeKdBmaxReference(s)
PC-3 tumor xenograftGRPR0.33 nM38.3 fmol/mg snmjournals.org
LNCaP tumor xenograftGRPR0.58 nM13 fmol/mg snmjournals.org
Normal mouse pancreasGRPR0.54 pM9.7 fmoles/mg snmjournals.org
Rat brainBombesin Receptor4 nM130 fmol/mg of protein researchgate.net
Canine antral gastrin cellsGRPR85 ± 14 pM231,000 ± 71,000 receptors/gastrin cell nih.gov
Human breast carcinomas (high affinity)GRPR2.1 nM237 fmol/mg membrane protein researchgate.net
Human breast carcinomas (low affinity)GRPR0.3 µM5.9 pmol/mg membrane protein researchgate.net

These data highlight the variability in receptor affinity and density across different cell types and tissues, underscoring the importance of empirical determination of these parameters in specific research models.

Competitive Binding Studies with 4-Tyr-Bombesin and its Analogs

Competitive binding assays are a cornerstone in the characterization of bombesin receptor ligands, utilizing radiolabeled tracers like [125I]Tyr4-bombesin to determine the binding affinities of unlabeled analogs. revvity.comsnmjournals.org These studies are crucial for understanding how modifications to the peptide structure of bombesin analogs influence their interaction with bombesin receptors, primarily the gastrin-releasing peptide receptor (GRPR).

In a typical assay, a constant concentration of [125I]Tyr4-bombesin is incubated with cells or tissues expressing GRPR, such as the PC-3 prostate cancer cell line, in the presence of increasing concentrations of a non-radiolabeled competitor ligand. snmjournals.orgmdpi.com The ability of the competitor to displace the radioligand from the receptor is measured, and the data are used to calculate the half-maximal inhibitory concentration (IC50). This value, which represents the concentration of the competitor required to inhibit 50% of the specific binding of the radiolabeled tracer, is a measure of the competitor's binding affinity. nih.gov A lower IC50 value indicates a higher binding affinity.

Research has demonstrated that various bombesin analogs exhibit a wide range of binding affinities for the GRPR. For instance, in studies using PC-3 cells, native gastrin-releasing peptide (GRP) displayed a very high affinity with an IC50 value of 0.15 ± 0.05 nM. mdpi.com In contrast, a monomeric bombesin analog, E5B9-NOTA-BBN2, showed a significantly lower potency with an IC50 of 190 ± 0.04 nM, while its dimeric form had a much-improved IC50 of 0.70 ± 0.10 nM. mdpi.com

Quantitative autoradiography (QAR) has also been employed to evaluate the binding of [125I]Tyr4-bombesin. snmjournals.org In PC3 cells, this method determined a maximal binding capacity (Bmax) of 5.41 fmoles/105 cells and a dissociation constant (Kd) of 2.24 nM. snmjournals.org These values were comparable to those obtained through standard in vitro ligand binding assays, which yielded a Bmax of 7.2 fmoles/105 cells and a Kd of 3.62 nM. snmjournals.org Homologous competitive binding analysis on frozen tumor sections of PC3 and LnCaP xenografts revealed Kd values of 0.33 nM and 0.58 nM, respectively. snmjournals.org

Further studies have explored a variety of bombesin analogs, including both agonists and antagonists. For example, two analogs, Demobesin 1 (an antagonist) and Demobesin 4 (an agonist), were shown to have comparable binding affinities in the nanomolar range in GRPR-transfected HEK293 cells, PC3 cells, and human prostate cancer specimens. nih.gov Similarly, SarAr-SA-Aoc-bombesin(7-14) and SarAr-SA-Aoc-GSG-bombesin(7-14) demonstrated high affinity for GRPR with IC50 values of 3.5 nM and 4.5 nM, respectively. snmjournals.org

The following interactive table summarizes the binding affinities (IC50 or Ki) of various bombesin analogs determined through competitive binding assays with [125I]Tyr4-bombesin.

CompoundCell LineBinding Affinity (IC50/Ki)Reference
Gastrin-Releasing Peptide (GRP)PC30.15 ± 0.05 nM (IC50) mdpi.com
Monomeric E5B9-NOTA-BBN2PC3190 ± 0.04 nM (IC50) mdpi.com
Dimeric E5B9-NOTA-BBN2PC30.70 ± 0.10 nM (IC50) mdpi.com
Demobesin 1 (Antagonist)HEK-GRPR, PC3Nanomolar range (IC50) nih.gov
Demobesin 4 (Agonist)HEK-GRPR, PC3Nanomolar range (IC50) nih.gov
SarAr-SA-Aoc-bombesin(7-14)PC-33.5 ± 0.5 nM (IC50) snmjournals.org
SarAr-SA-Aoc-GSG-bombesin(7-14)PC-34.5 ± 0.8 nM (IC50) snmjournals.org
Ga-LW02060PC-35.57 ± 2.47 nM (Ki) mdpi.com
Ga-LW02080PC-321.7 ± 6.69 nM (Ki) mdpi.com
Lu-LW02060PC-38.00 ± 2.61 nM (Ki) mdpi.com
Lu-LW02080PC-332.1 ± 8.14 nM (Ki) mdpi.com
Ga-ProBOMB1PC-33.97 ± 0.76 nM (Ki) acs.org
Ga-NeoBOMB1PC-31.71 ± 0.28 nM (Ki) acs.org
[d-Phe6,Leu-NHEt13,des-Met14]bombesin(6-14)PC-310.7 ± 1.06 nM (Ki) acs.org

Intracellular Signaling Pathways Activated by Bombesin Receptors

G-Protein Coupled Receptor (GPCR) Mechanisms

Bombesin receptors, including the GRPR (BB2) and NMBR (BB1), are members of the G-protein coupled receptor (GPCR) superfamily. guidetopharmacology.org Upon activation by an agonist, these receptors undergo a conformational change that allows them to couple to and activate heterotrimeric G-proteins, primarily those of the Gq/11 and G12/13 families. guidetopharmacology.orgfrontiersin.org

The coupling to Gq/11 is a critical step in the canonical signaling pathway for bombesin receptors. biorxiv.org Structural studies of the NMBR and GRPR signaling complexes have revealed that the engagement of the Gq protein is maintained by key interactions with the intracellular loops (ICL2, ICL3) and transmembrane helices (TM5, TM6, TM7) of the receptor. biorxiv.org This interaction leads to the exchange of GDP for GTP on the α-subunit of the G-protein (Gαq), causing its dissociation from the βγ-subunits and subsequent activation of downstream effector enzymes. physiology.org The specificity for Gq coupling is thought to be influenced by specific interactions between the receptor and the G-protein. biorxiv.org

Activation of Phospholipase C and Inositol Phosphate (B84403) Production

A primary downstream effector of the activated Gαq subunit is phospholipase C (PLC). frontiersin.orgcapes.gov.br PLC is an enzyme that catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a phospholipid component of the cell membrane, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). capes.gov.br

The production of inositol phosphates is a hallmark of bombesin receptor activation. Studies have shown that bombesin and its agonists stimulate a dose-dependent increase in the formation of inositol phosphates, including inositol monophosphate and inositol trisphosphate, in various cell types, such as human breast cancer cells and rat myometrium. physiology.orgcapes.gov.br This activation of PLC and subsequent inositol phosphate production can be inhibited by bombesin receptor antagonists. capes.gov.br

The generation of these second messengers leads to further downstream signaling events. IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. capes.gov.br This elevation of intracellular Ca2+, along with DAG, activates protein kinase C (PKC), which in turn phosphorylates a variety of cellular proteins, leading to diverse physiological responses. nih.govnih.gov The activation of this PLC-IP3-Ca2+/DAG-PKC pathway is a central mechanism through which bombesin and its analogs exert their effects.

Modulation of Protein Kinase C (PKC) and Tyrosine Kinase (PTK) Pathways

The binding of bombesin-like peptides, including the synthetic analog [Tyr4]bombesin, to their cognate G protein-coupled receptors (GPCRs) initiates a cascade of intracellular signaling events that play a crucial role in mediating their diverse physiological effects. frontiersin.org Central to this signaling network are the activation and modulation of Protein Kinase C (PKC) and Protein Tyrosine Kinase (PTK) pathways. frontiersin.orgphysiology.org

Activation of bombesin receptors, which are primarily coupled to the Gq/11 family of G proteins, triggers the stimulation of Phospholipase C (PLC). frontiersin.orgnih.gov PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two key second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). frontiersin.org DAG, in turn, is a potent activator of the PKC family of serine/threonine kinases. frontiersin.orgphysiology.org This canonical pathway is a primary mechanism by which bombesin and its analogs exert their effects in various cell types. physiology.org For instance, in GIP/Ins cells, bombesin stimulates hormone release through a PKC-dependent mechanism that can be blocked by PKC inhibitors like GF-1. physiology.org Similarly, in Swiss 3T3 cells, bombesin-induced activation of the ERK/MAPK pathway is dependent on PKC. physiology.org

However, the signaling is not exclusively PKC-dependent. In certain cellular contexts, bombesin can activate downstream effectors independently of PKC. Studies in Rat-1 fibroblasts have shown that bombesin can stimulate the activation of p42mapk and p74raf-1 through a pathway that is not inhibited by PKC inhibitors or by the downregulation of phorbol (B1677699) ester-sensitive PKC isoforms. nih.gov This highlights the cell-type-specific nature of bombesin receptor signaling.

In parallel with the PLC/PKC pathway, bombesin receptor activation also leads to the robust stimulation of non-receptor protein tyrosine kinases (PTKs). frontiersin.orgphysiology.org This has been observed in multiple cell lines, including Swiss 3T3 cells and human gastric cancer cells (SIIA). physiology.orgphysiology.org The activation of PTK pathways is a critical component of bombesin's mitogenic signaling. physiology.org Key substrates that become tyrosine phosphorylated following bombesin receptor stimulation include several focal adhesion proteins such as focal adhesion kinase (p125FAK), paxillin, and p130CAS. frontiersin.org The PTK inhibitor tyrphostin has been shown to attenuate bombesin-mediated gene induction, confirming the involvement of this pathway. physiology.org

The interplay between PKC and PTK pathways is complex and can be synergistic. In human gastric cancer SIIA cells, the induction of the AP-1 transcription factor by bombesin is mediated by both PKC- and PTK-dependent signaling pathways. physiology.org

Table 1: Modulation of PKC and PTK Pathways by Bombesin Analogs

Cell Line Bombesin Analog Key Pathway Activated Downstream Effect References
Swiss 3T3 Fibroblasts Bombesin PKC-dependent ERK/MAPK activation physiology.org
Rat-1 Fibroblasts Bombesin, Neuromedin B PKC-independent p42mapk and p74raf-1 activation nih.gov
Human Gastric Cancer (SIIA) Bombesin (BBS) PKC and PTK AP-1 gene induction (c-jun, jun-B) physiology.org
Rat Pancreatic Acini Bombesin, Neuromedin C PLC, PTK, PLA2 Amylase secretion physiology.org
GIP/Ins Cells Bombesin PKC-dependent Hormone release physiology.org

Epidermal Growth Factor Receptor (EGFR) Transactivation

A significant mechanism through which bombesin-like peptides mediate their growth-promoting effects, particularly in cancer cells, is through the transactivation of the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase. frontiersin.orgesmed.org This process represents a critical point of cross-talk between GPCRs and receptor tyrosine kinase signaling pathways. nih.gov The transactivation induced by bombesin receptor agonists can occur through both ligand-dependent and ligand-independent mechanisms. nih.gov

The primary and most studied mechanism is ligand-dependent, often referred to as the "triple membrane passing signal" (TMPS) pathway. nih.gov This process is initiated by the activation of bombesin receptors (such as BB1R, BB2R, and BRS-3), which leads to the activation of intracellular signaling molecules, including Src kinase. esmed.orgnih.gov Activated Src then stimulates matrix metalloproteinases (MMPs), particularly those of the ADAM (a disintegrin and metalloprotease) family. esmed.orgnih.govnih.gov These MMPs cleave membrane-anchored EGFR ligand precursors, such as Transforming Growth Factor-alpha (TGF-α) and Heparin-Binding EGF-like Growth Factor (HB-EGF), releasing the mature, soluble ligands into the extracellular space. esmed.orgnih.gov These shed ligands then bind to and activate the EGFR, leading to its dimerization, autophosphorylation, and the initiation of downstream signaling cascades like the Ras-Erk and PI3K-Akt pathways. esmed.orgnih.gov This entire sequence, from GPCR activation to EGFR phosphorylation, can occur rapidly, within minutes of stimulation. esmed.org

Evidence for this mechanism is supported by studies showing that EGFR transactivation by bombesin analogs can be blocked by various inhibitors. For example, in lung cancer cells, the process is inhibited by Src inhibitors (e.g., PP2), MMP inhibitors (e.g., GM6001 or batimastat), and EGFR tyrosine kinase inhibitors (e.g., gefitinib). esmed.orgnih.gov

Reactive oxygen species (ROS) have also been identified as essential mediators in this pathway. esmed.orgnih.gov Bombesin receptor activation can stimulate NADPH oxidase, leading to ROS production. These ROS may contribute to EGFR transactivation by transiently inhibiting protein tyrosine phosphatases, thereby prolonging the phosphorylated and active state of the EGFR. omicsonline.org

Interestingly, there is also evidence for a negative feedback loop involving PKC. In some cell types, the activation of the Gq/PLC/PKC pathway by bombesin can lead to the subsequent inhibition of EGFR transactivation. Specifically, PKCα has been shown to mediate this feedback inhibition, which may serve to regulate the intensity and duration of the GPCR-elicited signal. nih.gov

Furthermore, bombesin-induced transactivation is not limited to EGFR (ErbB1) but can also involve other members of the ErbB/HER family, such as HER2 (ErbB2) and HER3 (ErbB3), leading to the formation of heterodimers (e.g., HER3/EGFR and HER3/HER2). researchgate.net

Table 2: Key Mediators and Inhibitors of Bombesin-Induced EGFR Transactivation

Mediator/Inhibitor Class Role/Mechanism of Action Target Pathway References
Src Kinase Protein Tyrosine Kinase Key intracellular kinase activated by bombesin receptors, phosphorylates downstream targets. PTK Signaling frontiersin.orgesmed.orgnih.gov
PP2 Src Inhibitor Blocks Src kinase activity. PTK Signaling nih.gov
Matrix Metalloproteinases (MMPs/ADAMs) Protease Cleaves membrane-bound pro-EGFR ligands (e.g., pro-TGF-α). Ligand Shedding esmed.orgnih.govnih.gov
GM6001 (Galardin), Batimastat MMP Inhibitor Prevents cleavage and release of EGFR ligands. Ligand Shedding nih.govnih.gov
Reactive Oxygen Species (ROS) Signaling Molecule Generated via NADPH oxidase; may inhibit tyrosine phosphatases. Redox Signaling esmed.orgnih.gov
Tiron, N-acetylcysteine Antioxidant Scavenges ROS, preventing their signaling function. Redox Signaling nih.gov
Gefitinib, AG1478 EGFR TKI Directly inhibits the tyrosine kinase activity of the EGFR. EGFR Signaling esmed.orgnih.gov
PKCα Protein Kinase C Isoform Mediates a negative feedback loop, inhibiting EGFR transactivation. PKC Signaling nih.gov

Synthesis and Chemical Modification of 4 Tyr Bombesin for Research Applications

Peptide Synthesis Methodologies for 4-Tyr-Bombesin and its Analogs

The creation of this compound and its derivatives primarily relies on established peptide synthesis techniques, which allow for precise control over the amino acid sequence and the incorporation of modifications.

Solid-Phase Peptide Synthesis (SPPS) Techniques

Solid-phase peptide synthesis (SPPS) is the standard method for producing this compound and its analogs. nih.govdiva-portal.orgnih.gov This technique involves anchoring the C-terminal amino acid to a solid resin support and sequentially adding protected amino acids to build the peptide chain. diva-portal.orgnih.gov A common approach utilizes 9-fluorenylmethyloxycarbonyl (Fmoc) chemistry, where the Fmoc protecting group on the N-terminus of the growing peptide chain is removed with a base, typically piperidine, allowing for the coupling of the next Fmoc-protected amino acid. nih.govnih.govnih.gov This cycle is repeated until the desired peptide sequence is assembled.

For instance, the synthesis of [Pro1,Tyr4]BN[1-14] and other bombesin (B8815690) analogs has been successfully achieved using standard Fmoc solid-phase chemistry on a Rink Amide resin. nih.govnih.gov Automated peptide synthesizers are often employed to streamline this process. nih.govnih.gov In some cases, due to the bulky nature of certain protected amino acids, double-coupling steps are necessary to ensure complete reaction. diva-portal.org Once the synthesis is complete, the peptide is cleaved from the resin and deprotected using a cleavage cocktail, which commonly includes trifluoroacetic acid (TFA). nih.gov

Purification and Characterization Techniques (e.g., HPLC, Mass Spectrometry)

Following synthesis and cleavage from the resin, the crude peptide product contains impurities and requires purification. nih.gov Reversed-phase high-performance liquid chromatography (RP-HPLC) is the primary method used for this purpose. nih.govnih.govsnmjournals.org This technique separates the desired peptide from impurities based on hydrophobicity, yielding a highly pure product. nih.govacs.org The purity of the final peptide is often assessed by analytical RP-HPLC. nih.gov

To confirm the identity and integrity of the synthesized peptide, mass spectrometry (MS) is employed. nih.govnih.govacs.org Electrospray ionization mass spectrometry (ESI-MS) is a common technique used to determine the molecular weight of the peptide, ensuring it matches the calculated mass of the intended sequence. nih.gov The combination of HPLC for purification and MS for characterization ensures that the synthesized this compound or its analog is of high quality and suitable for subsequent radiolabeling and research applications. nih.govnih.govacs.org

Radiolabeling Strategies for Tracer Development

To be used as a tracer for imaging or therapy, this compound must be labeled with a radionuclide. The tyrosine residue at position 4 provides a convenient site for iodination, while other modifications allow for the attachment of various metallic radionuclides.

Iodination at Tyrosine Residue (e.g., 125I-Tyr4)

The tyrosine residue in [Tyr4]-bombesin is readily susceptible to electrophilic iodination, making it a straightforward site for labeling with iodine radioisotopes, most commonly Iodine-125 (¹²⁵I). revvity.com The resulting radioligand, [¹²⁵I-Tyr4]bombesin, has been instrumental in a wide range of in vitro and in vivo research applications. revvity.comnih.govosti.gov

This radiolabeled analog is frequently used in competitive binding assays to determine the affinity of newly synthesized, non-radioactive bombesin analogs for the GRPR. nih.govacs.orgmdpi.comnih.govsnmjournals.orgsnmjournals.orgmdpi.comsnmjournals.orgsnmjournals.org In these assays, the ability of a test compound to displace [¹²⁵I-Tyr4]bombesin from GRPR-expressing cells or membranes is measured, providing a quantitative assessment of its binding affinity (IC₅₀ or Kᵢ value). nih.govmdpi.comsnmjournals.org Furthermore, [¹²⁵I-Tyr4]bombesin has been used for autoradiographic studies to map the distribution of bombesin binding sites in tissues, such as the brain. nih.govosti.gov

PropertyValue
Radionuclide Iodine-125 (¹²⁵I)
Labeled Compound [¹²⁵I-Tyr4]bombesin
Primary Use In vitro competitive binding assays, autoradiography
Affinity (Kd) ~4 nM to rat brain sites nih.gov

Chelation Chemistry for Metal Radionuclides (e.g., DOTA, DTPA, NOTA Conjugation)

For labeling with metallic radionuclides, a bifunctional chelator is typically conjugated to the this compound peptide. researchgate.net These chelators are molecules capable of securely binding a metal ion, which is then attached to the peptide, often at the N-terminus. diva-portal.orgsnmjournals.orgresearchgate.net Commonly used chelators include DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), DTPA (diethylenetriaminepentaacetic acid), and NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid). nih.govsnmjournals.orgnih.govsnmjournals.org

ChelatorCommon RadionuclidesKey Features
DOTA ⁶⁸Ga, ¹¹¹In, ¹⁷⁷Lu, ⁶⁴Cu, ⁸⁶YForms stable complexes, often requires heating for labeling. nih.govsnmjournals.orgacs.org
DTPA ¹¹¹InCan be labeled at room temperature. snmjournals.org
NOTA ⁶⁸Ga, ⁶⁴CuCan form stable complexes, sometimes allowing for room temperature labeling. nih.govsnmjournals.orgsnmjournals.org
NODAGA ⁶⁸Ga, ⁶⁴CuShows high reactivity for labeling with ⁶⁸Ga. nih.govnih.gov

Incorporation of Positron-Emitting Radionuclides (e.g., 64Cu, 86Y, 18F, 68Ga)

The development of bombesin-based tracers for Positron Emission Tomography (PET) imaging requires the incorporation of positron-emitting radionuclides. snmjournals.org Several such radionuclides have been successfully used to label this compound analogs.

Copper-64 (⁶⁴Cu): With a half-life of 12.7 hours, ⁶⁴Cu is suitable for PET imaging. nih.gov ⁶⁴Cu-labeled bombesin analogs, such as ⁶⁴Cu-DOTA-[Pro1,Tyr4]-Bombesin, have been developed and evaluated for imaging GRPR-positive tumors. nih.govplos.orgacs.org The choice of chelator is critical, with studies comparing DOTA, NOTA, and SarAr to optimize tumor uptake and clearance. snmjournals.org

Yttrium-86 (⁸⁶Y): This radionuclide has also been used for PET imaging with DOTA-conjugated bombesin analogs. nih.govacs.org Studies comparing ⁸⁶Y-MP2346 with its ⁶⁴Cu counterpart showed that the ⁸⁶Y-labeled tracer yielded superior PET images due to lower background activity. acs.org

Fluorine-18 (¹⁸F): As the most widely used PET radionuclide, ¹⁸F offers excellent imaging characteristics. snmjournals.org Labeling peptides with ¹⁸F is more complex than radiometal labeling and often involves a prosthetic group. snmjournals.org Nevertheless, ¹⁸F-labeled bombesin analogs have been successfully synthesized and show promise for PET imaging of prostate cancer. snmjournals.orgnih.govsnmjournals.org

Gallium-68 (⁶⁸Ga): Conveniently obtained from a ⁶⁸Ge/⁶⁸Ga generator, ⁶⁸Ga is another popular radionuclide for PET. nih.gov Numerous ⁶⁸Ga-labeled bombesin analogs using chelators like DOTA and NOTA have been developed and investigated for their potential in imaging GRPR-expressing tumors. nih.govsnmjournals.orgacs.orgacs.orgnih.gov

The selection of the radionuclide and the associated labeling chemistry is a critical step in designing a this compound tracer with optimal properties for its intended research or clinical application. acs.org

Incorporation of Beta-Emitting Radionuclides (e.g., ¹¹¹In, ⁹⁹mTc, ¹⁷⁷Lu)

The development of bombesin-based radiopharmaceuticals for therapeutic applications necessitates the incorporation of β-emitting radionuclides. These isotopes emit electrons that can induce cell death in targeted cancer cells. The most commonly used β-emitters for labeling bombesin analogs include Indium-111 (¹¹¹In), Technetium-99m (⁹⁹mTc), and Lutetium-177 (¹⁷⁷Lu). nih.govnih.gov

Indium-111 (¹¹¹In): ¹¹¹In is a gamma emitter with a physical half-life of 2.8 days, making it suitable for single-photon emission computed tomography (SPECT) imaging. nih.gov Analogs such as [¹¹¹In-DTPA-Pro¹,Tyr⁴]bombesin have been developed for imaging tumors with overexpressed GRP receptors. nih.gov The synthesis involves coupling a chelating agent, like diethylenetriaminepentaacetic acid (DTPA), to the N-terminus of the peptide, which then securely binds the ¹¹¹In radiometal. nih.govresearchgate.net Studies have shown that ¹¹¹In-labeled bombesin analogs exhibit high and specific uptake in GRP receptor-positive tissues and tumors. nih.govsnmjournals.org For instance, [¹¹¹In-DTPA-Pro¹,Tyr⁴]BN has been used for the scintigraphic visualization of bombesin receptor-positive tumors in preclinical models. researchgate.net The choice of chelator, such as DTPA or 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA), can influence the radiolabeling efficiency and the in vivo performance of the resulting radiopharmaceutical. snmjournals.orgnih.gov

Lutetium-177 (¹⁷⁷Lu): ¹⁷⁷Lu is a β-emitter with a half-life of 6.7 days, making it an excellent candidate for targeted radionuclide therapy. Its co-emission of low-energy gamma photons also allows for simultaneous imaging. Numerous ¹⁷⁷Lu-labeled bombesin analogs have been developed and evaluated. aacrjournals.orgresearchgate.net For example, ¹⁷⁷Lu-AMBA, a DOTA-conjugated bombesin agonist, has shown high affinity for the GRPR and significant internalization into cancer cells. nih.gov The stability of the complex is crucial, and studies have shown that compounds like ¹⁷⁷Lu-DOTA-[Pro¹,Tyr⁴]-bombesin can remain highly stable for over a week. researchgate.net The therapeutic potential of ¹⁷⁷Lu-labeled bombesin derivatives is actively being investigated, with a focus on optimizing tumor uptake and minimizing radiation dose to healthy tissues. mdpi.com

RadionuclideHalf-lifeChelator ExamplesKey FindingsReferences
¹¹¹In 2.8 daysDTPA, DOTAHigh and specific uptake in GRP receptor-positive tumors. Used for SPECT imaging. nih.govresearchgate.netsnmjournals.orgnih.gov
⁹⁹mTc 6 hoursTetraamine chelators, HYNICHigh affinity for GRPR and rapid tumor localization. Challenges with hepatobiliary clearance. nih.govnih.govacs.org
¹⁷⁷Lu 6.7 daysDOTAExcellent candidate for targeted radionuclide therapy with simultaneous imaging capabilities. High stability and affinity. aacrjournals.orgresearchgate.netnih.govmdpi.com

Structural Modifications and Analog Design for Enhanced Research Utility

To improve the clinical potential of this compound-based radiopharmaceuticals, extensive structural modifications have been explored. These modifications aim to enhance properties such as metabolic stability, receptor binding affinity, and pharmacokinetic profiles.

C-terminal Modifications (e.g., Bombesin(7-14) or Bombesin(6-14) derivatives)

The C-terminal fragment of bombesin is essential for its biological activity. nih.gov Research has shown that truncated analogs, such as bombesin(7-14) and bombesin(6-14), retain high affinity for the GRPR. nih.govnih.gov These shorter sequences are often preferred for developing radiopharmaceuticals because they can be more stable and easier to synthesize than the full-length peptide. nih.govnih.gov

Modifications at the C-terminus are a key strategy for converting bombesin agonists into antagonists. nih.gov This can be achieved by removing the terminal methionine (Met¹⁴) and replacing it with functional groups like ethylamides. nih.gov These antagonists have shown superior pharmacokinetic properties, including faster clearance from non-target organs like the pancreas. nih.gov The development of bombesin antagonists based on the BBN(6-14) motif, for instance, has led to promising candidates for cancer imaging and therapy. nih.gov

Amino Acid Substitutions (e.g., Pro¹, Nle¹⁴, Thz¹⁴, diF-Pro¹⁴)

Substituting specific amino acids in the bombesin sequence is a powerful tool to modulate the peptide's properties.

Pro¹: The substitution of the N-terminal pGlu with Pro at position 1, as seen in [Pro¹,Tyr⁴]bombesin, has been investigated for developing ¹¹¹In and ⁹⁹mTc labeled analogs. nih.govnih.gov

Nle¹⁴: Replacing the easily oxidizable Met¹⁴ with norleucine (Nle) enhances the metabolic stability of the peptide without significantly compromising its binding affinity. acs.orgsnmjournals.org

Thz¹⁴ and diF-Pro¹⁴: The introduction of unnatural amino acids like thiazoline-4-carboxylic acid (Thz¹⁴) or 4,4-difluoroproline (diF-Pro¹⁴) at the C-terminus has been shown to improve in vivo stability and influence tumor uptake and pancreas accumulation. mdpi.com For instance, antagonists derived from a [Leu¹³(ψ)Thz¹⁴]Bombesin(6–14) pharmacophore have demonstrated low pancreas uptake. mdpi.com

Other Substitutions: Other substitutions, such as replacing His¹² with D-Phe¹², can convert an agonist into an antagonist, although often with a significant decrease in affinity. nih.gov The nature of the aromatic moiety at position 12 is critical for antagonist activity. nih.gov

ModificationPositionPurposeExample CompoundKey FindingReferences
Truncation C-terminusImproved stability, easier synthesisBombesin(7-14), Bombesin(6-14)Retain high GRPR affinity. nih.govnih.govnih.gov
Amidation C-terminusConvert agonist to antagonist[D-Phe⁶,Leu-NHEt¹³,des-Met¹⁴]BBN(6–14)Superior pharmacokinetics, faster clearance. nih.govsnmjournals.org
Proline 1Chelator attachment site[Pro¹,Tyr⁴]bombesinSuitable for ¹¹¹In and ⁹⁹mTc labeling. nih.govnih.gov
Norleucine 14Increased metabolic stability[Nle¹⁴]BBN(7–14)Prevents oxidation of Met¹⁴. acs.orgsnmjournals.org
Thiazoline-4-carboxylic acid 14Improved stability, low pancreas uptake[Leu¹³(ψ)Thz¹⁴]Bombesin(6–14)Promising for therapeutic applications. mdpi.com
4,4-difluoroproline 14Modulate polarity and stability[diF-Pro¹⁴]Bombesin(6−14)Influences tumor uptake and pharmacokinetics. mdpi.com

Linker and Spacer Design for Chelator Attachment

Studies have shown that varying the length of a hydrocarbon spacer can significantly impact the binding affinity of DOTA-conjugated bombesin analogs. nih.govsnmjournals.org Spacers that are too short or too long can hinder the interaction between the peptide and the GRPR. snmjournals.org For DOTA-X-BBN[7–14]NH₂ conjugates, spacers with 3 to 8 carbon atoms were found to be optimal for maintaining high binding affinity. snmjournals.org The use of hydrophilic spacers, such as those based on polyethylene (B3416737) glycol (PEG), can also modulate the pharmacokinetic profile of the radiotracer. nih.gov For example, a positively charged piperidine-based linker has been used to improve the properties of a ⁶⁸Ga-labeled bombesin antagonist. mdpi.comsnmjournals.org

Impact of Hydrophilicity on Pharmacokinetic Research Profiles

The hydrophilicity of a bombesin-based radiopharmaceutical is a key determinant of its in vivo behavior. mdpi.commdpi.com More hydrophilic compounds tend to be cleared more rapidly from the blood and are primarily excreted through the kidneys, leading to lower background radiation and improved tumor-to-background ratios. mdpi.comnih.gov Conversely, more lipophilic compounds often exhibit higher hepatobiliary excretion, which can interfere with the imaging of abdominal tumors. acs.org

The hydrophilicity can be modulated by various means, including the choice of chelator, the design of the linker, and the incorporation of specific amino acids. For instance, introducing hydrophilic coligands in ⁹⁹mTc-labeled bombesin analogs has been shown to increase kidney uptake and decrease liver uptake. nih.gov Similarly, the use of PEG spacers of varying lengths can systematically alter the hydrophilicity of the molecule, with longer PEG chains generally leading to increased hydrophilicity. nih.gov This fine-tuning of the hydrophilic/lipophilic balance is crucial for optimizing the pharmacokinetic profile for specific research or clinical applications. mdpi.commdpi.com

Preclinical Research Applications and Models

In Vitro Cellular Studies

Cell Line Models for Receptor Expression and Functional Assays

A variety of cell lines are employed in the study of 4-Tyr-bombesin and its derivatives, each selected for its specific expression of bombesin (B8815690) receptors, particularly the gastrin-releasing peptide receptor (GRPR). These models are crucial for determining receptor binding affinity, specificity, and the functional consequences of ligand binding.

Commonly used cell lines include:

PC-3: A human prostate cancer cell line that endogenously expresses a high density of GRP receptors. pnas.orgnih.gov It is extensively used for competitive binding assays, internalization studies, and to establish xenograft models in mice. pnas.orgsnmjournals.orgacs.orgmdpi.comnih.govaacrjournals.org

HuTu-80: A human duodenal adenocarcinoma cell line.

HEK-GRPR: Human Embryonic Kidney 293 (HEK293) cells that have been genetically engineered to stably express the human GRP receptor. snmjournals.orgnih.gov These cells are valuable for studying the specific interactions with the human GRPR in a controlled system, often used in calcium mobilization and internalization assays. snmjournals.orgnih.gov

AR42J: A rat pancreatic acinar cell line that expresses the murine GRP receptor. acs.org This cell line is particularly useful for comparative studies to understand species-specific differences in receptor-ligand interactions. acs.org

In competitive binding assays, the affinity of a test compound is determined by its ability to displace a radiolabeled ligand, typically ¹²⁵I-[Tyr⁴]bombesin, from the receptors on these cells. pnas.orgmdpi.comsnmjournals.org The half-maximal inhibitory concentration (IC₅₀) is a key parameter derived from these studies, indicating the potency of the unlabeled compound. For instance, in PC-3 cells, the IC₅₀ value for native gastrin-releasing peptide (GRP) was determined to be 0.15 ± 0.05 nM in a competition assay against ¹²⁵I-[Tyr⁴]bombesin. mdpi.com

Table 1: Cell Lines Used in this compound Research

Cell Line Origin Receptor Expression Common Applications
PC-3 Human Prostate Cancer Endogenous GRPR Binding assays, internalization, xenografts. pnas.orgsnmjournals.orgacs.orgmdpi.comnih.govaacrjournals.org
HuTu-80 Human Duodenal Adenocarcinoma GRPR Receptor studies.
HEK-GRPR Transfected Human Embryonic Kidney Stably expressed human GRPR Functional assays (calcium, internalization). snmjournals.orgnih.gov
AR42J Rat Pancreatic Acinar Endogenous murine GRPR Species comparison studies. acs.org

Cell Internalization Studies

Upon binding to the GRP receptor, agonist ligands like this compound are internalized by the cell. This process is of significant interest, especially for the development of radiotherapeutics, where internalization of a radiolabeled ligand can deliver a cytotoxic dose directly to the cancer cell.

Internalization is typically quantified by incubating GRPR-expressing cells (e.g., PC-3 or HEK-GRPR) with a radiolabeled bombesin analog. snmjournals.orgacs.org At various time points, the radioactivity bound to the cell surface is stripped away using an acidic solution, allowing for the separate measurement of surface-bound and internalized radioligand. nih.gov

Studies have shown that agonist radioligands can achieve significant internalization. For example, some agonists show a specific internalization of approximately 45% within 2 hours in both PC-3 and HEK-GRPR cells. snmjournals.org In contrast, antagonist-based radioligands exhibit much lower internalization, often below 10% in PC-3 cells and 5% in HEK-GRPR cells. snmjournals.org The addition of excess unlabeled [Tyr⁴]bombesin can block this process, demonstrating that the internalization is a receptor-mediated event. nih.gov

For instance, studies with [¹¹¹In-DTPA-Pro¹,Tyr⁴]BN in AR42J cells showed internalization levels of about 73.0% at 25°C. nih.gov Similarly, with PC-3 cells, ¹⁷⁷Lu-labeled bombesin compounds were rapidly internalized, reaching up to 21-33% of the administered dose after 4 hours. acs.org

In Vitro Receptor Autoradiography on Tissue Sections

In vitro receptor autoradiography is a powerful technique used to visualize and quantify the distribution and density of GRP receptors in tissue sections. This method involves incubating fresh-frozen tissue sections with a radiolabeled ligand, most commonly ¹²⁵I-[Tyr⁴]bombesin. snmjournals.orgaacrjournals.org

The tissue sections, which can be from tumors or normal tissues, are exposed to a photographic emulsion or a phosphor imaging plate. The resulting autoradiograms reveal the precise location of the radioligand binding. By including a competing, non-radiolabeled ligand (like unlabeled Tyr⁴-bombesin), the specificity of the binding can be confirmed. snmjournals.org

This technique has been instrumental in demonstrating the overexpression of GRP receptors in various human cancers, including prostate cancer, when compared to normal tissue. aacrjournals.org For instance, autoradiography on human prostate cancer specimens has shown a high density of GRP receptors. snmjournals.orgaacrjournals.org Quantitative autoradiography can also determine the receptor density (Bmax) and binding affinity (Kd) in different tissues. snmjournals.org For example, in PC-3 tumor sections, the Kd for ¹²⁵I-Tyr⁴-bombesin was found to be 0.33 nM with a Bmax of 38.3 fmol/mg. snmjournals.org

In Vivo Animal Models

Xenograft Models for Tumor Targeting

To evaluate the tumor-targeting capabilities of bombesin-based radiopharmaceuticals in a living system, xenograft animal models are indispensable. These models are typically created by subcutaneously injecting human cancer cells, such as PC-3, into immunocompromised mice (e.g., nude or SCID mice). pnas.orgsnmjournals.orgmdpi.comnih.govaacrjournals.org

Once the tumors are established, the radiolabeled bombesin analog is administered, often intravenously. The biodistribution of the radiotracer is then assessed at various time points by dissecting the animals and measuring the radioactivity in the tumor and various organs. nih.govresearchgate.net This provides critical information on tumor uptake, retention, and clearance from non-target tissues.

These studies consistently show that radiolabeled bombesin agonists and antagonists can effectively target GRP receptor-expressing tumors. snmjournals.orgnih.gov For example, in PC-3 xenograft-bearing mice, high uptake of bombesin-based radiotracers is observed in the tumor and other GRPR-rich tissues like the pancreas. snmjournals.orgnih.gov The specificity of this uptake is confirmed through blocking studies, where co-injection of an excess of unlabeled [Tyr⁴]bombesin significantly reduces the accumulation of the radiotracer in the tumor and pancreas. snmjournals.orgnih.gov These in vivo models are crucial for optimizing the pharmacokinetic properties of new radioligands for potential clinical translation. nih.gov

Biodistribution and Pharmacokinetic Research in Rodents

Biodistribution and pharmacokinetic studies of bombesin analogs, including those based on the [Tyr4]bombesin (this compound) scaffold, are crucial for evaluating their potential as imaging agents. These studies, typically conducted in rodents such as mice and rats bearing tumor xenografts, determine the uptake, distribution, and clearance of the radiolabeled compounds.

Research involving various radiolabeled derivatives demonstrates common pharmacokinetic profiles. For instance, studies with 18F-labeled bombesin analogs in athymic nude mice with PC-3 tumors show rapid blood clearance. snmjournals.org One analog, 18F-FB-[Lys3]BBN, exhibited predominant renal excretion, while another, 18F-FB-Aca-BBN(7–14), showed both hepatobiliary and renal clearance. snmjournals.org Similarly, dynamic gamma camera studies with [111In-DTPA-Pro1,Tyr4]BN in rats confirmed rapid clearance from the blood, with about 35% of the injected dose (ID) excreted in urine after one hour and 70% ID after 24 hours, leaving a total body retention of 10% ID at 24 hours. nih.gov

Uptake in GRPR-positive tissues is a key metric. In mice with PC-3 tumors, the uptake of 18F-FB-[Lys3]BBN was 5.94 ± 0.78 %ID/g at 60 minutes post-injection. snmjournals.org High and specific uptake of [111In-DTPA-Pro1,Tyr4]BN was also noted in GRPR-positive tissues of the gastrointestinal tract, particularly the pancreas, in rats. nih.gov Biodistribution analysis of 64Cu-labeled DOTA-[Pro1,Tyr4]-Bombesin[1-14] in mice showed significant tumor uptake (2.07 ± 0.63 %ID/g) at 1 hour post-injection, alongside high accumulation in the pancreas (11.6 ± 2.0 %ID/g). nih.gov

The following table summarizes biodistribution data for a 64Cu-labeled [Pro1,Tyr4]-Bombesin analog in mice bearing PC-3 tumors.

Table 1: Biodistribution of 64Cu-DOTA-[Pro1,Tyr4]-Bombesin[1-14] in PC-3 Tumor-Bearing Mice (%ID/g)

Tissue 1 h 4 h 24 h
Blood 0.44 ± 0.08 0.16 ± 0.02 0.07 ± 0.01
Lung 0.54 ± 0.11 0.28 ± 0.04 0.22 ± 0.04
Liver 1.25 ± 0.18 1.15 ± 0.23 1.09 ± 0.43
Kidney 1.83 ± 0.38 1.48 ± 0.23 1.22 ± 0.30
Muscle 0.17 ± 0.03 0.07 ± 0.02 0.03 ± 0.01
Heart 0.44 ± 0.05 0.27 ± 0.04 0.19 ± 0.02
Bone 0.21 ± 0.05 0.10 ± 0.03 0.04 ± 0.03
Pancreas 11.60 ± 2.00 5.56 ± 1.14 1.16 ± 0.33
PC-3 Tumor 2.07 ± 0.63 1.70 ± 0.31 0.56 ± 0.16

Data presented as mean ± SD. Data sourced from nih.gov.

Blocking Studies to Confirm Receptor Specificity In Vivo

To ensure that the accumulation of a radiolabeled bombesin analog in a tumor or organ is specifically mediated by GRPR, in vivo blocking studies are performed. These experiments involve the co-administration of a large, non-radioactive dose of a GRPR-binding ligand, such as unlabeled [Tyr4]BN, along with the radiotracer. A significant reduction in radiotracer uptake in the presence of the blocking agent confirms receptor-specific binding.

Numerous studies have successfully used this method. For example, the tumor uptake of 18F-FB-[Lys3]BBN in mice was reduced from 5.94 ± 0.78 %ID/g to 0.50 ± 0.11 %ID/g when co-injected with a blocking dose of [Tyr4]BBN. snmjournals.org This blocking effect was also observed in other GRPR-positive organs like the pancreas and intestines. snmjournals.org Similarly, the uptake of [111In-DTPA-Pro1,Tyr4]BN in the pancreas and gastrointestinal tract of rats was effectively blocked by the pre- or co-injection of 100 µg of [Tyr4]BN. nih.gov Interestingly, administering the blocking agent 30 minutes after the radioligand was ineffective, suggesting rapid, receptor-mediated internalization of the tracer. nih.govnih.gov

This principle has been consistently demonstrated across various bombesin analogs and radiolabels.

64Cu-DOTA-[Pro1,Tyr4]-Bombesin[1-14]: Pre-injection of 100 µg of [Tyr4]-BN significantly decreased radioactivity in PC-3 tumors (to 0.099 ± 0.134 %ID/g) and the pancreas (to 0.464 ± 0.259 %ID/g). nih.gov

99mTc-labeled Demobesin 3: In imaging studies, a tumor was clearly visible in a control mouse, but undetectable in a mouse that received a co-injection of 100 µg [Tyr4]BN. nih.gov

68Ga-labeled BBN2 TMs: Pre-dosing with Ava-BBN2 resulted in a significant reduction in tumor uptake for both monomeric and dimeric versions of the tracer in mouse models. mdpi.com

These blocking studies are a critical validation step, confirming that the observed accumulation of the tracer in target tissues is a direct result of its interaction with the intended receptor. nih.govplos.orgsnmjournals.org

Comparative Analysis of Species-Specific Receptor Interactions in Animal Models

A significant consideration in preclinical research is that bombesin analogs can exhibit different binding affinities and pharmacological profiles for GRPRs of different species. snmjournals.orgsnmjournals.org The amino acid sequences of GRPRs are not perfectly conserved across species, leading to variations in how ligands interact with the receptor in commonly used animal models (like rats and mice) compared to humans. snmjournals.orgnih.gov

For example, one study compared the binding affinities of several bombesin analogs to rat GRPR (on AR4-2J cells) and human GRPR (on PC-3 cells). While the antagonist Demobesin 1 and the agonist Z-070 showed high and comparable affinities for the rat receptor, Demobesin 1 had an 11- to 15-fold higher affinity for the human receptor than the Z-070 peptides. snmjournals.org This in vitro difference translated to in vivo results, where [99mTc]Demobesin 1 showed a 2- to 3-fold higher uptake in human PC-3 tumor xenografts compared to [111In]Z-070. snmjournals.org

Another study systematically evaluated a series of bombesin analogs against mouse and human GRP receptors using [125I-Tyr4]bombesin as the competing radioligand. nih.gov The results showed that while all tested peptides displayed similarly high affinity for the mouse GRP receptor, their affinities for the human GRP receptor varied widely. nih.gov Notably, N-terminally positively charged peptide ligands demonstrated significantly higher affinity for human GRPR compared to negatively charged or uncharged ligands. nih.gov

Table 2: Comparison of IC50 Values (nM) for Bombesin Analogs Against Mouse and Human GRP Receptors

Compound Mouse GRP-R (Pancreas) Human GRP-R (Cancer Tissue)
[CuII]-CPTA-BN(7-14) 0.22 ± 0.07 3.2 ± 0.5
[CuII]-DOTA-BN(7-14) 0.55 ± 0.11 26.3 ± 3.5
[CuII]-BZH7 0.33 ± 0.07 0.30 ± 0.07

IC50 values represent the concentration required to displace 50% of [125I-Tyr4]bombesin. Data presented as mean ± SD. Data sourced from nih.gov.

These species-specific differences are critical, as a compound optimized for a rodent model may not have the same favorable characteristics in humans. snmjournals.org Therefore, evaluating ligands against both human and animal receptors is essential for the successful translation of bombesin-based radiopharmaceuticals. snmjournals.orgnih.gov

Molecular Imaging Modalities in Preclinical Research

Radiolabeled this compound derivatives are extensively used in various molecular imaging modalities to visualize and quantify GRPR expression in preclinical cancer models.

Positron Emission Tomography (PET) Imaging Applications

PET is a highly sensitive imaging technique that uses radiotracers labeled with positron-emitting isotopes. Several bombesin analogs derived from or benchmarked against this compound have been developed for PET imaging of GRPR.

64Cu-labeled Analogs: 64Cu-DOTA-[Pro1,Tyr4]-Bombesin[1-14] has been used to clearly visualize GRPR-positive PC-3 tumors in mice for up to 24 hours. nih.gov PET imaging confirmed the biodistribution data, and a blocking study with [Tyr4]-BN showed a significant reduction in tumor radioactivity, confirming receptor-specific imaging. nih.gov Other 64Cu-labeled antagonists have also shown high tumor uptake and favorable pharmacokinetics, enabling high-contrast images. thno.orgsnmjournals.org

86Y-labeled Analogs: In a direct comparison, 86Y-MP2346 (an 86Y-labeled DOTA-(Pro1,Tyr4)-bombesin) provided superior PET images of prostate cancer models compared to its 64Cu counterpart. nih.govacs.org This was attributed to its higher tumor uptake and lower background activity in clearance organs. nih.govacs.org

18F-labeled Analogs: An 18F-labeled bombesin antagonist, [18F]AlF-NOTA-P2-RM26, which was evaluated against 125I-Tyr4-BBN, demonstrated high-contrast PET images at 3 hours post-injection, with high tumor uptake (5.5±0.7 %ID/g) and excellent tumor-to-background ratios. plos.org

68Ga-labeled Analogs: 68Ga-labeled bombesin antagonists have been shown to be effective for imaging GRPR. mdpi.commdpi.com PET imaging with these agents can visualize GRPR-positive tumors, and their uptake is blockable, confirming specificity. mdpi.commdpi.com

These studies collectively demonstrate that PET imaging with various bombesin analogs is a powerful tool for the non-invasive detection and characterization of GRPR-expressing tumors in preclinical models. ubc.ca

Single-Photon Emission Computed Tomography (SPECT) Imaging Applications

SPECT imaging uses radiotracers labeled with gamma-emitting isotopes like 99mTc and 111In. It is another widely used modality for preclinical evaluation of bombesin radiopharmaceuticals.

111In-labeled Analogs: [111In-DTPA-Pro1,Tyr4]BN was one of the early analogs developed for SPECT. nih.govnih.gov It successfully visualized a GRPR-positive CA20948 pancreatic tumor in rats. nih.gov The development of bombesin antagonists, such as 111In-DOTA-AR, has led to probes that can generate high-contrast SPECT/CT images 12 hours after injection in mice with PC-3 tumors. snmjournals.org

99mTc-labeled Analogs: A variety of 99mTc-labeled bombesin agonists and antagonists have been developed. nih.govmdpi.comresearchgate.net For example, [99mTc]Demobesin 3 clearly delineated GRPR-positive tumors in mice with very low background activity, an effect that was completely blocked by co-injection with [Tyr4]BN. nih.gov Modifications to the peptide backbone have been explored to improve tumor-to-background contrast for better abdominal imaging with SPECT/CT. mdpi.com

SPECT imaging provides a valuable and accessible method for assessing the in vivo performance of new bombesin-based radiotracers, complementing the findings from PET studies.

Quantitative Digital Autoradiography (QAR)

Quantitative Digital Autoradiography (QAR) is an ex vivo technique that provides high-resolution, quantitative information about receptor distribution and density in tissue sections. nih.gov In the context of bombesin research, QAR is frequently performed using 125I-[Tyr4]bombesin as the radioligand due to its high affinity and specificity for GRPR. snmjournals.orgsnmjournals.org

The method involves incubating fresh-frozen tissue sections (e.g., from tumor xenografts or normal organs) with the radioligand. snmjournals.org By performing competition assays with increasing concentrations of an unlabeled competitor (like unlabeled Tyr4-bombesin), one can determine key receptor parameters such as the maximal binding capacity (Bmax), which reflects receptor density, and the dissociation constant (Kd), which indicates binding affinity. snmjournals.org

A study validating the QAR method for GRPR expression used 125I-Tyr4-bombesin on frozen sections of murine PC3 and LnCaP tumor xenografts. snmjournals.org The results provided quantitative values for receptor density and affinity in different tissues.

Table 3: Quantitative Autoradiography (QAR) Results using 125I-Tyr4-bombesin

Tissue Bmax (fmol/mg) Kd (nM)
PC3 Tumor 38.3 0.33
LnCaP Tumor 13.0 0.58
Normal Mouse Pancreas 9.7 0.00054
Skeletal Muscle No Specific Binding N/A

Data sourced from snmjournals.org. Note the Kd for pancreas was reported in pM.

QAR results often correlate well with in vivo imaging. For instance, uptake indices derived from microPET imaging of 64Cu-DOTA-[Lys3]Bombesin agreed with results from QAR, although direct tissue sampling yielded higher absolute values. snmjournals.org QAR is also used to confirm GRPR expression in human tumor samples from patients who have undergone PET imaging, providing a direct link between the imaging signal and the underlying receptor biology. thno.orgaacrjournals.org This technique is a powerful tool for validating in vivo imaging findings and for the detailed characterization of receptor expression in both normal and malignant tissues. snmjournals.org

Role in Disease Research and Therapeutic Modality Development Preclinical Focus

Investigating Receptor Expression in Pathological Tissues

The overexpression of bombesin (B8815690) receptors, particularly the gastrin-releasing peptide receptor (GRPR or BB2), in various tumor types is a well-documented phenomenon that forms the basis for much of the preclinical research involving 4-Tyr-bombesin and other bombesin analogs. snmjournals.orgnih.govnih.gov These receptors are G protein-coupled receptors that, when activated by ligands like bombesin or its mammalian counterpart, gastrin-releasing peptide (GRP), can stimulate cellular processes such as proliferation. revvity.com

Preclinical studies utilizing various cancer models have consistently demonstrated the overexpression of bombesin receptors, making them attractive targets for cancer imaging and therapy. nih.gov

Prostate Cancer: The gastrin-releasing peptide receptor (GRPR) is significantly overexpressed in prostate cancer compared to normal prostate tissue and benign prostatic hyperplasia. crimsonpublishers.comaacrjournals.org Studies using human prostate cancer cell lines, such as PC-3, and xenograft models in mice have confirmed high GRPR expression. snmjournals.orgplos.orgsnmjournals.org This overexpression is a key feature exploited in the development of radiolabeled bombesin analogs for imaging. nih.govscispace.com In fact, GRPR is expressed in 62-100% of primary prostate cancers. crimsonpublishers.com

Breast Cancer: A significant percentage of breast cancers, ranging from 38% to 96%, express GRPR. nih.gov These findings are supported by studies on various breast cancer cell lines, including MDA-MB-435 and T47D, and in vivo xenograft models. pnas.orgsnmjournals.orgnih.gov The expression of GRPR in breast tumors has been positively correlated with estrogen receptor expression. nih.gov

Lung Cancer: Bombesin receptors are frequently expressed in both small-cell lung cancer (SCLC) and non-small-cell lung cancer (NSCLC). crimsonpublishers.comoncotarget.com SCLC cells often synthesize and secrete bombesin-like peptides, creating an autocrine growth loop. crimsonpublishers.comnih.gov Studies show that 52-100% of SCLCs and 62-78% of NSCLCs express GRPR. crimsonpublishers.com The bombesin receptor subtype 3 (BRS-3) is also found in a high percentage of lung cancer cell lines. crimsonpublishers.comnih.gov

Pancreatic Cancer: Pancreatic ductal adenocarcinoma (PDAC) is another malignancy known to overexpress bombesin receptors, including GRPR, neuromedin B receptor (NMBR), and BRS-3. mdpi.com Research using pancreatic cancer cell lines like Capan-1 has demonstrated the presence of these receptors, paving the way for targeted therapeutic approaches. oncotarget.comresearchgate.net

Colon Cancer: The presence of bombesin receptors has also been identified in colon cancer. snmjournals.orgpnas.org Preclinical models, such as those using the HT-29 human colorectal cancer cell line, have been instrumental in studying bombesin receptor expression and the potential for targeted therapies. revvity.compnas.org

Gastrointestinal Stromal Tumors (GIST): GISTs have been shown to express GRPR, making them a potential target for bombesin-based diagnostics and therapies. plos.orgnih.gov In vitro studies on GIST cell lines, including GIST-T1 and GIST882, have confirmed pronounced specific binding of bombesin derivatives, indicating high GRPR expression. mdpi.comresearchgate.net

Table 1: Bombesin Receptor Expression in Preclinical Cancer Models

Cancer TypePreclinical Model(s)Receptor(s) OverexpressedKey FindingsReference(s)
Prostate Cancer PC-3 xenograftsGRPRHigh and specific uptake of radiolabeled bombesin analogs. snmjournals.orgplos.orgsnmjournals.org
Breast Cancer MDA-MB-435, T47D cellsGRPR, NMBRGRPR expression in 38-96% of cases; correlates with ER status. nih.govpnas.orgsnmjournals.org
Lung Cancer SCLC & NSCLC cell linesGRPR, NMBR, BRS-3Frequent expression, with SCLC often having an autocrine loop. crimsonpublishers.comoncotarget.comnih.gov
Pancreatic Cancer Capan-1 cellsGRPR, NMBR, BRS-3Overexpression provides a target for peptide-drug conjugates. mdpi.comoncotarget.comresearchgate.net
Colon Cancer HT-29 cellsGRPRExpression allows for non-invasive imaging of receptor status. revvity.compnas.org
GIST GIST-T1, GIST882 cellsGRPRHigh receptor expression, even in imatinib-resistant models. mdpi.comresearchgate.netsnmjournals.org

In several preclinical models, the level of bombesin receptor expression has been linked to the aggressiveness and progression of the disease.

For instance, in breast cancer research, higher levels of GRP in lymph node metastases have been associated with decreased survival in patients, and primary tumor expression of GRP correlates with the presence of lymph node metastases, suggesting a role in tumor advancement. nih.gov Similarly, in certain lung cancer studies, a higher expression of GRPR is more frequently observed in patients with advanced-stage disease, indicating a potential correlation between GRPR levels and the stage of the cancer. crimsonpublishers.com In neuroblastomas, increased GRPR expression has been noted in undifferentiated, more aggressive tumors compared to benign ones. frontiersin.org These findings from research models underscore the potential of bombesin receptor expression as a prognostic marker.

Characterization of Bombesin Receptor Overexpression in Various Preclinical Cancer Models (e.g., prostate, breast, lung, pancreatic, colon, gastrointestinal stromal cancers)

Development of Receptor-Targeted Research Tools

The high expression of bombesin receptors on tumor cells has driven the development of a wide array of research tools based on bombesin analogs like this compound. These tools are primarily designed for preclinical imaging and the exploration of targeted therapies.

By attaching various labels to bombesin peptides, researchers can create powerful probes. These include:

Radiolabeled Analogs: Conjugating bombesin analogs with radioisotopes such as 68Ga, 64Cu, 177Lu, or 99mTc allows for non-invasive in vivo imaging of tumors using Positron Emission Tomography (PET) or Single Photon Emission Computed Tomography (SPECT). nih.govplos.orgnih.govnih.gov These tools are invaluable for visualizing tumor location, assessing receptor expression levels, and monitoring response to therapy in animal models. crimsonpublishers.complos.org

Fluorescent Probes: Labeling bombesin peptides with near-infrared fluorophores creates optical imaging agents. revvity.complos.org These probes can be used to quantify bombesin receptor expression in vivo in real-time within animal models, offering a complementary imaging modality to radionuclide-based techniques. revvity.com

Cytotoxic Conjugates: Bombesin analogs can be linked to cytotoxic drugs (e.g., doxorubicin, paclitaxel) or radioactive isotopes intended for therapy. mdpi.comoncotarget.com This strategy aims to deliver the toxic payload specifically to cancer cells that overexpress bombesin receptors, thereby increasing efficacy and reducing systemic toxicity. oncotarget.com Preclinical studies with such conjugates have demonstrated enhanced cytotoxicity against cancer cells in vitro and inhibition of tumor growth in animal models. nih.govoncotarget.com

Hybrid and Modified Peptides: To improve stability and in vivo performance, researchers are developing modified bombesin peptides. This includes creating hybrid molecules that target multiple receptors simultaneously (e.g., RGD-bombesin heterodimers targeting both integrins and GRPR) or modifying the peptide backbone to increase resistance to enzymatic degradation. snmjournals.orgnih.govnih.gov

These research tools, all stemming from the specific interaction between bombesin analogs and their receptors, are crucial for advancing our understanding of cancer biology and for the preclinical validation of new targeted oncological strategies.

Radioligands for Diagnostic Imaging Research

Radiolabeled [Tyr4]bombesin analogs are extensively studied in preclinical settings for non-invasive visualization of GRPR-expressing tumors using Single-Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET). nih.govacs.orgresearchgate.net The choice of radionuclide is critical, with isotopes like Technetium-99m (99mTc) being well-established for SPECT imaging, while positron emitters such as Gallium-68 (68Ga), Copper-64 (64Cu), and Yttrium-86 (86Y) are used for PET imaging. acs.orgmdpi.com

Researchers have developed numerous [Tyr4]BBN-based radioligands by coupling the peptide to various chelators. For instance, [99mTc]Demobesin 3, a 99mTc-labeled [N40,Pro1,Tyr4]bombesin analog, demonstrated clear delineation of GRPR-positive PC-3 xenograft tumors in mice with very low background activity. nih.gov Similarly, DOTA-conjugated [Pro1,Tyr4]bombesin, when labeled with 64Cu or 86Y, has been evaluated for PET imaging. acs.orgnih.gov In these studies, both 64Cu- and 86Y-labeled peptides showed specific, receptor-mediated uptake in tumors, which was significantly reduced by co-injection of a blocking dose of unlabeled [Tyr4]BBN. acs.orgnih.gov

The development of bombesin antagonists as imaging agents has also gained significant traction. snmjournals.orgresearchgate.net Studies comparing agonist and antagonist radioligands have shown that antagonists may offer improved pharmacokinetics, such as faster clearance from non-target, GRPR-positive organs like the pancreas, leading to better tumor-to-background ratios at later time points. snmjournals.orgsnmjournals.org A potent antagonist, AR (PEG4-d-Phe-Gln-Trp-Ala-Val-Gly-His-Sta-Leu-NH2), was conjugated to various chelators (DOTA, N4, NODAGA, CB-TE2A) and labeled with 111In, 99mTc, 68Ga, and 64Cu, respectively. snmjournals.org The resulting radioconjugates all showed high tumor uptake and favorable washout from normal tissues, with 64Cu-CB-TE2A-AR showing particularly high tumor uptake (31.02 ± 3.35 %IA/g at 1 hour post-injection) in PC-3 tumor-bearing mice. snmjournals.org

Competitive binding assays are a standard in vitro method to assess the affinity of these new compounds for the GRPR, often using [125I-Tyr4]BBN as the reference radioligand. snmjournals.orgsnmjournals.orgnih.gov These studies confirm that the synthesized analogs bind effectively to the target receptor, a prerequisite for successful in vivo imaging. nih.gov Preclinical imaging in animal models, typically mice bearing human tumor xenografts (e.g., PC-3 prostate cancer cells), provides in vivo validation, demonstrating the ability of these radiotracers to accumulate specifically at the tumor site. snmjournals.orgsnmjournals.orgaacrjournals.org

Table 1: Selected [Tyr4]Bombesin-Based Radioligands for Preclinical Diagnostic Imaging

Radioligand Peptide Base Radionuclide Imaging Modality Key Preclinical Finding Reference(s)
[99mTc]Demobesin 3 [N40,Pro1,Tyr4]BBN 99mTc SPECT Clearly delineated PC-3 tumors with low background. nih.gov
64Cu-MP2346 DOTA-[Pro1,Tyr4]BBN(1-14) 64Cu PET Delineated PC-3 tumors in vivo. acs.orgnih.gov
86Y-MP2346 DOTA-[Pro1,Tyr4]BBN(1-14) 86Y PET Superior PET images compared to 64Cu version due to lower background activity. acs.orgnih.gov
111In-DOTA-AR Antagonist (AR) 111In SPECT High tumor-to-background ratios at later time points. snmjournals.org
64Cu-CB-TE2A-AR Antagonist (AR) 64Cu PET Very high tumor uptake (31.02 ± 3.35 %IA/g at 1h p.i.) in PC-3 xenografts. snmjournals.org
[111In-DTPA-Pro1,Tyr4]BN [DTPA-Pro1,Tyr4]BBN 111In SPECT Successfully visualized AR42J tumors in a rat model. snmjournals.orgnih.gov
[68Ga]Ga-NeoBOMB1 Antagonist (NeoBOMB1) 68Ga PET High tumor uptake (12.1 ± 3.72 %ID/g at 2h p.i.) in PC-3 xenografts. acs.org

Radioligands for Targeted Radionuclide Therapy Research in Animal Models

The principle of using [Tyr4]bombesin derivatives extends from diagnostic imaging to targeted radionuclide therapy (TRT). abx.de For therapeutic applications, the chelator-conjugated peptide is labeled with a particle-emitting radionuclide, such as a beta (β-) emitter (e.g., Lutetium-177, Yttrium-90) or an alpha (α) emitter. preprints.org These radionuclides deposit their energy within the tumor tissue, causing localized cell death while minimizing damage to surrounding healthy tissue.

Preclinical studies in animal models are crucial for evaluating the therapeutic potential of these radioligands. mdpi.com Lutetium-177 is a commonly used therapeutic radioisotope due to its suitable decay characteristics, including a medium-energy β-emission and a gamma emission that allows for simultaneous imaging (theranostics). nih.gov Several 177Lu-labeled bombesin derivatives have been investigated, demonstrating efficacy in tumor growth inhibition in mouse models. preprints.orgacs.org For example, structural modifications to a parent 177Lu-labeled GRPR agonist led to a novel compound with high tumor uptake and a favorable tumor-to-kidney ratio. nih.gov

Yttrium-90, a high-energy β-emitter, is another radionuclide explored for bombesin-based TRT. amegroups.org A study using 90Y-DOTA-AR, a bombesin antagonist-based radiopeptide, showed significant retention of the radiotracer in prostate cancer xenografts. amegroups.org While β-emitters are effective for larger tumors via the "cross-fire effect," alpha emitters are being investigated for their high linear energy transfer and short path length, making them potent for treating micrometastases. snmjournals.orgpreprints.org

The choice between an agonist and an antagonist peptide for TRT is a subject of ongoing research. While agonists are internalized by cancer cells, potentially increasing the radiation dose delivered to the cell nucleus, they can also cause undesirable side effects and exhibit high retention in healthy, GRPR-positive organs. snmjournals.orgpreprints.org Bombesin antagonists have shown promise by providing high tumor uptake and long retention, coupled with faster clearance from normal tissues, which could lead to a better therapeutic window. researchgate.netsnmjournals.org The high tumor-to-kidney ratio and long tumor washout observed with some radiolabeled antagonists are highly relevant features for potential radionuclide therapy. snmjournals.org

Table 2: Selected [Tyr4]Bombesin-Based Radioligands for Preclinical Targeted Radionuclide Therapy

Radioligand Peptide Base Radionuclide Emitter Type Key Preclinical Finding Reference(s)
[177Lu]Lu-AMBA DOTA-Gly-4-aminobenzyl-BBN(7–14) 177Lu Beta/Gamma Investigated in phase I clinical studies after preclinical evaluation. preprints.org
90Y-DOTA-AR Antagonist (AR) 90Y Beta Showed statistically significant longer retention in VTP-treated xenografts. amegroups.org
[177Lu]Lu-AMTG Antagonist (α-Me-l-Trp8-RM2) 177Lu Beta/Gamma Reported as having improved stability and affinity. preprints.org
[67Cu]Cu-SAR-BBN Agonist 67Cu Beta/Gamma Inhibited tumor growth by 93.3% compared to control in a PC-3 mouse model. mdpi.com
[111In-DTPA-Pro1,Tyr4]BN [DTPA-Pro1,Tyr4]BBN 111In Auger Electron/Gamma Antiproliferative effects of 111In-labeled peptides have been reported. snmjournals.org

Optimization of Radiotracer Properties for Enhanced Tumor-to-Background Ratios in Preclinical Settings

A major focus of preclinical research is the optimization of radiotracer pharmacokinetics to maximize the tumor-to-background ratio. mdpi.com High contrast between the tumor and surrounding healthy tissues is essential for both clear diagnostic imaging and effective, low-toxicity radionuclide therapy. researchgate.net Several strategies are employed to achieve this, primarily involving modifications to the peptide, the chelator, or the linker connecting them. snmjournals.org

Peptide Sequence and Linker Modification: Modifications within the bombesin peptide sequence are a key strategy for improving performance. mdpi.com Bombesin antagonists are often preferred over agonists because they can exhibit faster washout from normal GRPR-expressing organs like the pancreas, enhancing tumor-to-pancreas ratios over time. snmjournals.orgsnmjournals.org

Researchers have also explored substituting specific amino acids. For example, substituting the Gln7-Trp8 sequence within a bombesin antagonist with homoserine (Hse7) or β-(3-benzothienyl) alanine (B10760859) (Bta8) was shown to improve in vivo pharmacokinetics and lead to a more favorable tumor-to-abdomen contrast at 1 hour post-injection. mdpi.com Another approach involves adding linkers, such as polyethylene (B3416737) glycol (PEG) units, between the peptide and the chelator. snmjournals.org This can alter the molecule's hydrophilicity and biodistribution. For instance, substituting a gly-4-amino benzoyl spacer with PEG4 in an N4-conjugated bombesin antagonist led to significantly improved tumor-to-normal-tissue ratios. snmjournals.org

The ultimate goal of these optimizations is to develop a radiotracer that clears rapidly from the blood and non-target organs (especially the kidneys and pancreas) while being highly retained in the tumor. snmjournals.orgacs.org Biodistribution studies in tumor-bearing animal models are the gold standard for evaluating these properties, providing quantitative data on the percentage of injected dose per gram (%ID/g) of tissue at various time points post-injection. snmjournals.orgacs.org

Table 3: Biodistribution Data (%ID/g) of 111In-DOTA-AR vs. 64Cu-CB-TE2A-AR in PC-3 Xenograft Mice (1h p.i.)

Organ 111In-DOTA-AR (Agonist) 64Cu-CB-TE2A-AR (Antagonist)
Blood 0.27 ± 0.07 0.65 ± 0.17
Pancreas 12.00 ± 3.49 12.98 ± 2.45
Tumor 10.56 ± 0.70 31.02 ± 3.35
Kidneys 2.65 ± 0.54 6.53 ± 0.52

Data derived from a study comparing different antagonist-based radioligands, highlighting the impact of the chelator-radionuclide combination on tumor uptake. snmjournals.org

Table 4: Impact of Peptide Modification on Tumor vs. Pancreas Uptake (%ID/g at 1h p.i.)

Radioligand Tumor Uptake Pancreas Uptake Tumor/Pancreas Ratio
[99mTc]Tc-Demobesin 4 (Reference) 6.8 ± 1.1 14.5 ± 1.2 0.47
[99mTc]Tc-N4-asp-[Bta8]MJ9 7.9 ± 1.2 8.8 ± 1.3 0.90
[99mTc]Tc-N4-[Hse7]MJ9 6.9 ± 0.8 9.0 ± 1.2 0.77

Data derived from a study showing that modification at the Gln7-Trp8 site improves the tumor-to-pancreas ratio compared to the reference compound. mdpi.com

Future Directions and Emerging Research Avenues for 4 Tyr Bombesin

Exploration of Novel 4-Tyr-Bombesin Analogues with Optimized Pharmacological Profiles

A significant area of research is the synthesis and evaluation of novel analogues of this compound with improved pharmacological properties. The primary goals are to increase affinity for GRPR, enhance stability, and optimize in vivo pharmacokinetics for better tumor targeting and reduced off-target accumulation.

Researchers are making structural modifications to the peptide backbone, including amino acid substitutions and the introduction of non-natural amino acids. nih.govresearchgate.net For instance, the replacement of the oxidation-sensitive Methionine at position 14 with Norleucine (Nle) has been a common strategy to improve stability. nih.gov Other modifications have focused on the C-terminus and N-terminus of the bombesin (B8815690) (7-14) sequence, which is crucial for receptor binding. researchgate.net

One promising approach involves the development of GRPR antagonists rather than agonists. While agonists are efficiently internalized by tumor cells, they can also trigger mitogenic signaling pathways, a potential concern for therapeutic applications. snmjournals.org Antagonists, on the other hand, may offer a safer profile while still providing excellent tumor targeting. snmjournals.orgsnmjournals.org Studies comparing GRPR agonists and antagonists have shown that antagonists can lead to higher tumor-to-background ratios, which is advantageous for imaging. snmjournals.org

Recent efforts have led to the development of analogues like ProBOMB2, which incorporates a unique terminal LeuψPro-NH2 sequence and a cationic spacer. ubc.casnmjournals.org This design has shown significantly reduced pancreas uptake, a common challenge with bombesin-based radiotracers, while maintaining good tumor uptake. ubc.casnmjournals.org Another novel analogue, [d-Phe6, β-Ala11, NMe-Ala13, Nle14]Bn(6-14), has demonstrated high selectivity for GRPR and improved stability in human blood plasma. researchgate.net

The table below highlights some of the key analogues and their modifications:

Analogue NameKey Modification(s)Investigated PropertyReference(s)
[Nle¹⁴]BBN(7-14)Replacement of Met¹⁴ with Nle¹⁴Improved stability nih.gov
ProBOMB2Terminal LeuψPro-NH2, cationic spacerReduced pancreas uptake ubc.casnmjournals.org
[d-Phe⁶, β-Ala¹¹, NMe-Ala¹³, Nle¹⁴]Bn(6-14)Multiple non-natural amino acid substitutionsHigh GRPR selectivity, improved plasma stability researchgate.net
TacsBOMB5[Leu¹³ψThz¹⁴]Bombesin(7-14) with NMe-Gly¹¹Lower pancreas uptake, higher tumor uptake snmjournals.org
[⁹⁹ᵐTc]Tc-N₄-asp-[Bta⁸]MJ9Substitution at the Gln⁷-Trp⁸ site with β-(3-benzothienyl) alanine (B10760859)Improved tumor-to-abdomen contrast mdpi.com

Advanced Imaging Techniques and Multimodal Approaches in Preclinical Research

The evaluation of this compound analogues is increasingly benefiting from advanced imaging techniques. Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) remain the cornerstones of preclinical imaging, allowing for the in vivo assessment of tumor uptake, biodistribution, and clearance of radiolabeled analogues. nih.govthno.org

A significant emerging trend is the development of dual-modality or multimodal imaging probes. These probes combine a radionuclide for PET or SPECT with a fluorescent dye for optical imaging (OI). mdpi.commdpi.com This approach offers the high sensitivity and whole-body scanning capabilities of nuclear imaging for initial diagnosis and staging, combined with the high resolution of fluorescence imaging for intraoperative guidance during tumor resection. mdpi.com For example, ⁶⁸Ga-HZ220 is a dual-modality GRPR imaging agent that has been developed for both PET and optical imaging. snmjournals.org

The integration of different imaging modalities, such as PET/CT and PET/MRI, provides detailed anatomical and functional information, leading to a more comprehensive understanding of the radiotracer's behavior in vivo. researchgate.net These advanced techniques are crucial for validating the efficacy of new analogues and their potential for clinical translation. researchgate.netresearchgate.net

Integrative Omics Approaches to Understand Receptor Signaling Networks

To gain a deeper understanding of how this compound and its analogues interact with GRPR and downstream pathways, researchers are beginning to employ integrative "omics" approaches. These include genomics, transcriptomics, proteomics, and metabolomics. uq.edu.aufrontiersin.org

By analyzing the changes in gene expression, protein levels, and metabolic profiles in cancer cells upon stimulation with bombesin analogues, scientists can map the complex signaling networks activated by GRPR. This knowledge is critical for several reasons. Firstly, it can help in identifying biomarkers that predict which tumors will respond best to GRPR-targeted therapies. Secondly, it can uncover potential mechanisms of resistance. Thirdly, it can reveal novel therapeutic targets within the GRPR signaling cascade. nih.gov

For example, studies have shown that GRPR activation can transactivate the epidermal growth factor receptor (EGFR) family, which plays a key role in cell growth and proliferation. nih.gov Understanding this crosstalk is essential for designing effective combination therapies. While still an emerging area for bombesin research, integrative omics holds immense promise for personalizing GRPR-targeted treatments. uq.edu.au

Development of High-Throughput Screening Methodologies for Ligand Discovery

The discovery of novel and more potent ligands for bombesin receptors is being accelerated by the development of high-throughput screening (HTS) methodologies. nih.govcreative-biolabs.com These methods allow for the rapid screening of large libraries of compounds to identify those that bind to the target receptor.

One such technique involves the use of cell lines that stably express the bombesin receptor. innoprot.com These cells can be used in assays that measure changes in intracellular calcium levels upon receptor activation, providing a functional readout of ligand activity. creative-biolabs.cominnoprot.com Another approach utilizes competitive binding assays where compounds from a library compete with a radiolabeled ligand, such as ¹²⁵I-Tyr⁴-bombesin, for binding to the receptor. snmjournals.orgsnmjournals.orgsnmjournals.orgmdpi.comsnmjournals.orgnih.govrevvity.comnih.govmdpi.com

Computational techniques, such as virtual screening, are also being employed to identify potential ligands from large chemical databases based on the three-dimensional structure of the receptor. upc.edu These in silico methods can significantly reduce the number of compounds that need to be synthesized and tested experimentally, making the drug discovery process more efficient. The combination of HTS and computational approaches is expected to yield a new generation of highly specific and potent bombesin receptor ligands. nih.govupc.edu

Addressing Challenges in Preclinical Translation and Pancreas Uptake Mitigation Strategies

A major hurdle in the clinical translation of bombesin-based radiopharmaceuticals is their significant uptake in the pancreas, which naturally expresses high levels of GRPR. ubc.camdpi.com This off-target accumulation can limit the diagnostic accuracy for abdominal tumors and increase the radiation dose to a healthy organ, which is a major concern for therapeutic applications. ubc.ca

A key focus of current research is therefore the development of strategies to mitigate pancreas uptake. As mentioned earlier, the design of novel analogues with altered pharmacokinetic properties is a primary approach. The development of ProBOMB2 and TacsBOMB5 are prime examples of how structural modifications can lead to reduced pancreatic accumulation. ubc.casnmjournals.orgsnmjournals.org

Other strategies being investigated include:

Pharmacophore Modification: Altering the core sequence of the peptide that binds to the receptor can change its affinity for the receptor subtypes present in the pancreas versus those in tumors. Modifications at the Gln⁷-Trp⁸ site have shown promise in improving the tumor-to-abdomen contrast. mdpi.com

Use of Antagonists: As previously discussed, GRPR antagonists often exhibit different biodistribution profiles compared to agonists, sometimes resulting in lower pancreas uptake and faster clearance from non-target tissues. snmjournals.org

Saturation of Pancreatic Receptors: Pre-injecting a high dose of a non-radiolabeled bombesin analogue to saturate the GRPRs in the pancreas before administering the radiolabeled tracer has been explored, though with limited success in some studies. nih.govresearchgate.net

Addressing these challenges is critical for the successful clinical implementation of this compound analogues for both diagnostic imaging and targeted radionuclide therapy of GRPR-positive cancers. nih.gov

Q & A

Q. Basic Research Focus

  • Synthesis Optimization : Prioritize stepwise solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu chemistry to ensure proper Tyr residue incorporation. Use orthogonal deprotection strategies to minimize side reactions .
  • Characterization Methods : Employ HPLC for purity assessment (>95%) and mass spectrometry (ESI-MS or MALDI-TOF) for molecular weight confirmation. Include NMR (1H/13C) for structural validation, especially for Tyr modification sites .
  • Data Documentation : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to report synthesis protocols, including solvent systems, coupling agents, and purification steps. Limit main text to critical data; append supplementary spectra .

How can researchers resolve contradictions in reported receptor-binding affinities of this compound across studies?

Q. Advanced Research Focus

  • Variable Identification : Scrutinize differences in assay conditions (e.g., cell lines, radioligand concentrations, incubation times) that may alter GRP receptor (BB2) binding kinetics .
  • Statistical Reconciliation : Apply meta-analysis tools to compare IC50 values across studies. Use standardized normalization (e.g., % inhibition relative to control) to account for variability in experimental setups .
  • Mechanistic Validation : Conduct competitive binding assays under uniform conditions (pH 7.4, 37°C) with controls for non-specific binding. Cross-validate with functional assays (e.g., calcium flux measurements) to confirm bioactivity .

What methodologies are recommended for evaluating the stability of this compound in biological matrices?

Q. Basic Research Focus

  • Degradation Profiling : Incubate this compound in plasma/serum at 37°C and analyze aliquots via LC-MS/MS at timed intervals (0, 1, 3, 6, 24h). Monitor Tyr oxidation and peptide backbone cleavage .
  • Stabilization Strategies : Test protease inhibitors (e.g., EDTA, PMSF) or formulation additives (e.g., albumin) to prolong half-life. Report degradation products in supplementary materials .

How should researchers design in vitro models to study this compound’s role in cancer cell proliferation?

Q. Advanced Research Focus

  • Model Selection : Use GRP receptor-positive cell lines (e.g., PC-3 prostate cancer or HT-29 colon cancer cells) with validated receptor expression via qPCR or flow cytometry .
  • Dose-Response Analysis : Perform MTT assays across a logarithmic concentration range (1 nM–10 µM) to establish EC50 values. Include negative controls (scrambled peptide) and receptor antagonists (e.g., RC-3095) to confirm specificity .
  • Data Interpretation : Correlate proliferation rates with receptor internalization assays (e.g., fluorescently labeled bombesin analogs) to link binding to downstream effects .

What strategies address ethical and reproducibility challenges in preclinical studies of this compound?

Q. Advanced Research Focus

  • Ethical Compliance : Adhere to institutional guidelines for animal studies (e.g., 3R principles: Replacement, Reduction, Refinement). Justify sample sizes via power analysis to minimize unnecessary animal use .
  • Reprodubility Frameworks : Pre-register protocols on platforms like Open Science Framework. Share raw data (e.g., binding curves, chromatograms) in public repositories to enable independent validation .

How can advanced imaging techniques enhance spatial resolution in this compound biodistribution studies?

Q. Advanced Research Focus

  • Radiolabeling Approaches : Use 68Ga or 18F isotopes for PET imaging, ensuring Tyr residues are preserved during chelator conjugation. Validate radiochemical purity (>99%) via radio-HPLC .
  • Quantitative Analysis : Apply compartmental modeling (e.g., Logan graphical analysis) to calculate tumor-to-background ratios. Compare with ex vivo autoradiography for cross-validation .

What computational tools are effective for predicting this compound’s interaction with GRP receptors?

Q. Advanced Research Focus

  • Molecular Dynamics (MD) : Simulate peptide-receptor docking using software like GROMACS or AMBER. Focus on Tyr’s hydroxyl group interactions with receptor hydrophobic pockets .
  • Free Energy Calculations : Use MM-PBSA or umbrella sampling to estimate binding free energy (ΔG). Validate predictions with mutagenesis studies (e.g., alanine scanning of receptor residues) .

Tables for Methodological Reference

Parameter Recommended Protocol Evidence Source
Synthesis PurityHPLC (C18 column, 0.1% TFA/ACN gradient)
Receptor Binding AssayCompetitive radioligand (125I-Tyr4-bombesin)
Stability TestingLC-MS/MS with CID fragmentation

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.